1-(2-Phenylpropan-2-yl)tetrahydropyridazine-3,6-dione
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Overview
Description
1-(2-Phenylpropan-2-yl)tetrahydropyridazine-3,6-dione is a chemical compound belonging to the class of tetrahydropyridazines This compound is characterized by a tetrahydropyridazine ring substituted with a phenylpropan-2-yl group
Preparation Methods
The synthesis of 1-(2-Phenylpropan-2-yl)tetrahydropyridazine-3,6-dione typically involves the cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. This transition-metal-free (4 + 2) cycloaddition reaction is known for its high efficiency, wide substrate scope, and good functional group tolerance . The reaction conditions are generally mild, making it an attractive method for synthesizing this compound. Industrial production methods may involve scaling up this reaction while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-(2-Phenylpropan-2-yl)tetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Phenylpropan-2-yl)tetrahydropyridazine-3,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biological studies to understand its interactions with biomolecules and potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where tetrahydropyridazine derivatives have shown promise.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Phenylpropan-2-yl)tetrahydropyridazine-3,6-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding properties and effects on cellular processes .
Comparison with Similar Compounds
1-(2-Phenylpropan-2-yl)tetrahydropyridazine-3,6-dione can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridazinone derivatives: These compounds contain an additional oxygen atom in the ring, which can significantly alter their reactivity and applications.
Properties
CAS No. |
61446-44-4 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-(2-phenylpropan-2-yl)diazinane-3,6-dione |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,10-6-4-3-5-7-10)15-12(17)9-8-11(16)14-15/h3-7H,8-9H2,1-2H3,(H,14,16) |
InChI Key |
SFBMRXYIDOKARZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N2C(=O)CCC(=O)N2 |
Origin of Product |
United States |
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